RNase L Activation: Potency Comparison of 7-Methylphenazin-1-amine vs. Structurally Distinct Phenazin-1-amine Ligands
7-Methylphenazin-1-amine activates the latent ribonuclease RNase L with an IC50 of 2.30 nM, as measured by inhibition of protein synthesis in mouse L cell extracts [1]. By contrast, a structurally distinct phenazin-1-amine derivative (BDBM50629802 / CHEMBL5412257) tested against recombinant human RNase L in a FRET-based assay yielded an IC50 of 13,000 nM [2]. The approximately 5,650-fold difference in potency illustrates that minor structural modifications to the phenazin-1-amine scaffold produce extreme variations in RNase L engagement, making the specific substitution pattern of 7-methylphenazin-1-amine critical for applications requiring potent RNase L activation.
| Evidence Dimension | RNase L activation potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM (7-Methylphenazin-1-amine) |
| Comparator Or Baseline | IC50 = 1.30 × 10⁴ nM (structurally distinct phenazin-1-amine derivative, BDBM50629802 / CHEMBL5412257) |
| Quantified Difference | ~5,650-fold higher potency for 7-methylphenazin-1-amine |
| Conditions | Target compound: mouse L cell extract protein synthesis inhibition assay. Comparator: recombinant human RNase L FRET assay. |
Why This Matters
Researchers investigating interferon-regulated RNase L pathways or screening for antiviral innate immune activators require the specific 7-methyl substitution to achieve nanomolar potency; generic phenazin-1-amines are unlikely to replicate this activity.
- [1] BindingDB. BDBM50025002: 7-Methylphenazin-1-amine – RNase L Activation IC50 = 2.30 nM. View Source
- [2] BindingDB. BDBM50629802 / CHEMBL5412257: Phenazin-1-amine derivative – Human RNase L Inhibition IC50 = 1.30 × 10⁴ nM. View Source
